molecular formula C22H23N3O4S B2394919 methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate CAS No. 1251697-74-1

methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2394919
CAS No.: 1251697-74-1
M. Wt: 425.5
InChI Key: CSDPSBZIEHXIEW-UHFFFAOYSA-N
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Description

Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is an intriguing compound with a complex structure. It combines the dihydroisoquinoline and pyrazole moieties, providing a range of reactivity and potential applications in scientific research. Known for its multifaceted chemical properties, it finds uses in various fields including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate involves several key steps:

  • Formation of the Dihydroisoquinoline Moiety: : Starting from a substituted benzaldehyde and amine, the dihydroisoquinoline core is formed through a Pictet-Spengler reaction.

  • Sulfonylation: : The dihydroisoquinoline is then sulfonylated using a sulfonyl chloride in the presence of a base to protect the nitrogen atom.

  • Pyrazole Formation: : The 1-(2-methylbenzyl) pyrazole is synthesized via cyclization of a hydrazine derivative with a β-ketoester.

  • Coupling Reaction: : The final step involves coupling the sulfonylated dihydroisoquinoline with the pyrazole carboxylate through an esterification reaction, using a suitable coupling reagent like EDCI.

Industrial Production Methods

Industrial synthesis may employ optimized conditions for scale-up, including:

  • Continuous Flow Chemistry: : Utilizing continuous flow reactors to handle the multiple-step synthesis efficiently.

  • Catalysis: : Leveraging catalytic systems to enhance reaction rates and yields.

  • Green Chemistry Principles: : Implementing environmentally friendly solvents and conditions to minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative cleavage of the pyrazole ring under strong oxidizing conditions.

  • Reduction: : Hydrogenation may reduce the dihydroisoquinoline moiety to form the fully saturated isoquinoline derivative.

  • Substitution: : The sulfonyl group can be substituted with nucleophiles, providing a pathway to derivatives with varied properties.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Hydrogen gas with palladium on carbon catalyst.

  • Substitution: : Nucleophiles like thiols, amines, or alcohols under basic conditions.

Major Products

  • Oxidation Products: : Carboxylic acids, aldehydes or ketones.

  • Reduction Products: : Saturated isoquinoline derivatives.

  • Substitution Products: : Varied sulfonyl nucleophile adducts.

Scientific Research Applications

Chemistry

Used as an intermediate in organic synthesis, it provides a scaffold for developing complex molecules with pharmaceutical potential.

Biology

  • Enzyme Inhibition: : Studied as an inhibitor for various enzymes due to its ability to bind to active sites.

  • Protein Interactions: : Explored for its potential to modulate protein-protein interactions.

Medicine

  • Drug Development: : Evaluated for its pharmacological activities including anti-inflammatory, anti-cancer, and antiviral properties.

  • Diagnostics: : Utilized in labeling and tracking biological processes.

Industry

  • Material Science: : Investigated for creating advanced materials with specific electronic or optical properties.

  • Catalysts: : Used in the development of novel catalysts for chemical reactions.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets:

  • Binding to Enzymes: : Inhibits enzyme activity by occupying the active site or allosteric sites.

  • Modulating Pathways: : Alters signaling pathways, influencing cellular processes like proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((1H-isoquinolin-2-yl)sulfonyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate: : Similar structure but differs in the hydrogenation state of the isoquinoline ring.

  • Methyl 3-((1H-pyrazol-3-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate: : Similar pyrazole core but different substitution pattern.

  • Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate: : Similar structure but with a different aromatic substitution.

Uniqueness

Methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of dihydroisoquinoline and pyrazole moieties, providing a versatile scaffold for diverse applications.

This compound's structural complexity and reactivity open doors for novel discoveries in various scientific fields. Each moiety contributes distinct properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-16-7-3-4-9-18(16)13-24-15-20(22(26)29-2)21(23-24)30(27,28)25-12-11-17-8-5-6-10-19(17)14-25/h3-10,15H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDPSBZIEHXIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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